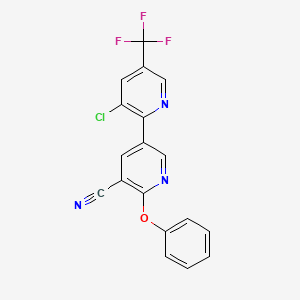

methyl 1-methyl-1H-indene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

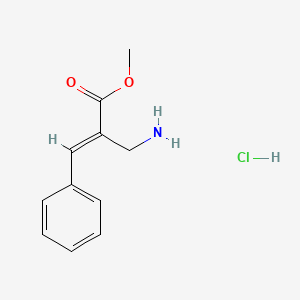

“Methyl 1-methyl-1H-indene-2-carboxylate” is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a mono-isotopic mass of 188.083725 Da .

Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-indene-2-carboxylate” has a predicted density of 1.246±0.06 g/cm3 . The melting point is 59-60 °C and the boiling point is predicted to be 297.5±19.0 °C . The compound is solid at room temperature .Scientific Research Applications

Structural Manipulation of Benzofulvene Derivatives

A study explored the synthesis and properties of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, demonstrating their spontaneous thermoreversible polymerization. This work highlighted the role of substituents in modulating polymer properties, such as thermoreversibility, degree of π-stacking, and solubility, which are critical for developing new materials with potential applications in nanotechnology and materials science Cappelli et al., 2007.

Catalytic Methylation and Arylation of Carboxylic Acids

Another significant application involves the palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids. This process, utilizing preformed sodium carboxylates, facilitates the modification of benzoic and aliphatic acids, contributing to the synthesis of various organic compounds and potentially impacting pharmaceutical and material sciences Giri et al., 2007.

Adsorption and Selectivity in Frameworks

Research on an interpenetrated indium pyridylcarboxylate framework demonstrated its selective adsorption for certain gases and dyes, showcasing applications in gas storage, separation technologies, and environmental cleanup Zhang et al., 2019.

Wolff Rearrangement and Photochemistry

A study on the Wolff rearrangement of 2-diazo-1(2H)-naphthalenone under nonresonant two-photon absorption of NIR radiation led to the formation of methyl 1H-indene-3-carboxylate, illustrating a novel method for synthesizing indene derivatives that could be valuable in developing photoresist materials for lithography Urdabayev & Popik, 2004.

Catalytic Synthesis of 1H-Indenes

A Co(III)-carbene radical approach has been employed for the catalytic synthesis of substituted 1H-indenes, presenting a new method for constructing functionalized indene derivatives. This research paves the way for advancements in synthetic organic chemistry, with implications for material science and pharmaceuticals Das et al., 2016.

properties

IUPAC Name |

methyl 1-methyl-1H-indene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYNHSKVLONIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)